molecular formula C23H15ClN4O3 B2801719 1-(3-chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-66-5

1-(3-chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2801719
CAS RN: 901265-66-5
M. Wt: 430.85
InChI Key: LUQIVKFGFKSIDE-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline, commonly known as CNMQ, is a synthetic compound that belongs to the class of pyrazoloquinolines. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmaceuticals. In

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of pyrazolo[3,4-c]quinoline derivatives involves various strategies, such as reductive cyclization and aminoalkylation, highlighting the compound's role in developing condensed heterotricycles and exploring its structural flexibility and reactivity (Nagarajan & Shah, 1992). Derivatives of this chemical scaffold have been prepared through different synthetic routes, providing a basis for further chemical modifications and investigations into their properties and applications.

Optical Properties

  • Studies on the optical properties of pyrazolo[3,4-b]quinoline compounds reveal that they exhibit interesting absorption and emission spectra, which could be pertinent for applications in optoelectronics and fluorescence-based technologies. The analysis of emission and absorption band positions, quantum yield of emission, and its lifetime provides insights into the electronic structure and potential use of these compounds in designing fluorescent materials (Khachatryan, Boszczyk, & Tomasik, 2006).

Antimicrobial and Biological Activities

  • Pyrazolo[3,4-b]quinoline derivatives have been evaluated for their antimicrobial activities, showing moderate efficacy against a range of bacteria and fungi. This suggests their potential as leads for the development of new antimicrobial agents. Among these compounds, specific derivatives demonstrated significant activity against gram-positive strains, highlighting the importance of structural modifications in enhancing biological activity (El-Gamal, Hagrs, & Abulkhair, 2016).

properties

IUPAC Name

1-(3-chlorophenyl)-6-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O3/c1-31-20-7-3-6-18-22(20)25-13-19-21(14-8-10-16(11-9-14)28(29)30)26-27(23(18)19)17-5-2-4-15(24)12-17/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQIVKFGFKSIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

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